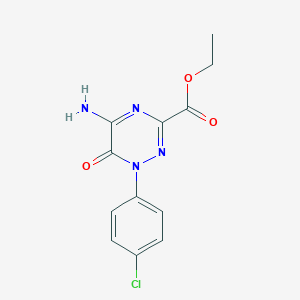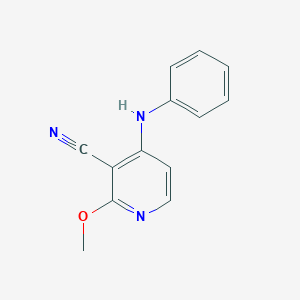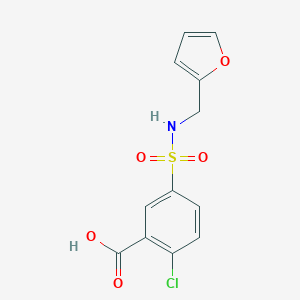
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is not fully understood. However, studies have suggested that 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been found to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been found to have antitumor effects in various cancer cell lines. Additionally, 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has been found to reduce inflammation by inhibiting the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the final product can be obtained through recrystallization. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide. One potential area of research is the development of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the exploration of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide as a potential treatment for various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves the reaction between 2-aminobenzimidazole and 5-bromo-1,3-benzodioxole in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain the final product.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(8-19-9-17-12-3-1-2-4-13(12)19)18-11-5-6-14-15(7-11)22-10-21-14/h1-7,9H,8,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKHVLIERVBACU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-3-(1-phenylethyl)-3a,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B512652.png)



![4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B512672.png)
![N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide](/img/structure/B512677.png)
methanone](/img/structure/B512689.png)

![3-amino-2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B512694.png)



![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)
